molecular formula C13H14N2O2S B231509 Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 15865-96-0

Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B231509
Key on ui cas rn: 15865-96-0
M. Wt: 262.33 g/mol
InChI Key: VQXNEYSGMWEITA-UHFFFAOYSA-N
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Patent
US07696223B2

Procedure details

A mixture of phenylthiourea (5.04 g, 33.1 mmol) and 2-chloro-3-oxo-butyric acid ethyl ester (4.8 mL, 34.8 mmol) in ethanol (50 mL) was refluxed for 19 h before it was cooled to room temperature and concentrated in vacuo. It was partitioned between ethyl acetate and saturated sodium bicarbonate, the organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a yellow solid (8.18 g): MS: (+) m/z 263.0 (M+1).
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([O:13][C:14](=[O:20])[CH:15](Cl)[C:16](=O)[CH3:17])[CH3:12]>C(O)C>[CH2:11]([O:13][C:14]([C:15]1[S:9][C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:10][C:16]=1[CH3:17])=[O:20])[CH3:12]

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=S)N
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)OC(C(C(C)=O)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 19 h before it
Duration
19 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
It was partitioned between ethyl acetate and saturated sodium bicarbonate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.18 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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